benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Structural Overview and Nomenclature
Benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exhibits a complex molecular architecture characterized by the fusion of pyrazole and pyrazine ring systems within the pyrazolo[1,5-a]pyrazine core structure. The compound possesses the molecular formula C19H24N4O4 and a molecular weight of 372.42 grams per mole, reflecting its substantial molecular complexity and multiple functional group incorporations. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the pyrazolo[1,5-a]pyrazine bicyclic system as the parent structure with specific substitution patterns at defined positions.
The structural framework incorporates several key functional elements that contribute to its chemical reactivity and potential biological activity. The benzyl carboxylate group at the 5-position provides ester functionality that can undergo various hydrolytic and transesterification reactions under appropriate conditions. The tert-butoxycarbonyl protecting group attached to the amino functionality at the 3-position represents a common synthetic strategy for temporarily masking amino groups during multi-step synthetic sequences. This protecting group can be selectively removed under acidic conditions to reveal the free amino functionality for further chemical transformations.
The dihydro designation in the nomenclature indicates partial saturation of the pyrazine ring system, specifically at the 6,7-positions, which introduces conformational flexibility into the otherwise planar aromatic system. This structural feature can significantly influence the compound's binding interactions with biological targets and its overall pharmacological profile. The 4H designation in the systematic name indicates the presence of a saturated carbon at the 4-position, further contributing to the three-dimensional structure of the molecule.
Table 1: Structural and Physical Properties of this compound
The Simplified Molecular Input Line Entry System notation provides a concise representation of the molecular connectivity, clearly indicating the cyclic structure and functional group arrangements. The International Chemical Identifier key serves as a unique molecular identifier that facilitates database searches and literature cross-referencing across different chemical information systems. These standardized representations ensure unambiguous communication of the molecular structure across various scientific platforms and research contexts.
Historical Context in Heterocyclic Chemistry
The development of pyrazolo[1,5-a]pyrazine chemistry represents a significant advancement in the broader field of fused heterocyclic systems that emerged during the mid-twentieth century. The historical evolution of this chemical class began with fundamental investigations into the synthesis and reactivity of simple pyrazole and pyrazine derivatives, which gradually progressed toward more complex fused ring systems through innovative synthetic methodologies. Early research efforts focused primarily on understanding the basic chemical properties and synthetic accessibility of these heterocyclic frameworks, establishing the foundational knowledge necessary for subsequent medicinal chemistry applications.
The pyrazolo[1,5-a]pyrazine scaffold gained prominence as researchers recognized its potential for constructing structurally diverse compound libraries suitable for biological screening programs. Synthetic strategies toward pyrazolo[1,5-a]pyrazines have historically focused on building up the pyrazole ring from pyrazine precursors, though alternative approaches involving pyrazole alkylation and cyclization have emerged as valuable complementary methods. The development of regiocontrolled synthetic protocols has enabled precise control over substitution patterns, facilitating the systematic exploration of structure-activity relationships within this chemical class.
The emergence of sophisticated protecting group strategies, exemplified by the tert-butoxycarbonyl and benzyl functionalities present in the target compound, reflects the evolution of synthetic organic chemistry toward more complex molecular architectures. These methodological advances have enabled the preparation of highly functionalized heterocyclic intermediates that serve as versatile building blocks for accessing diverse chemical libraries. The historical development of these synthetic approaches has been driven by the recognition that heterocyclic compounds, particularly those containing multiple nitrogen atoms, often exhibit favorable pharmacological properties.
Contemporary research efforts have expanded beyond traditional synthetic considerations to encompass computational modeling, structure-based drug design, and high-throughput screening methodologies. These modern approaches have accelerated the identification of bioactive pyrazolo[1,5-a]pyrazine derivatives and facilitated their optimization for specific therapeutic applications. The historical trajectory of this field demonstrates the progressive integration of synthetic chemistry, medicinal chemistry, and computational approaches in the development of novel therapeutic agents.
Research Significance of Pyrazolo[1,5-a]pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in contemporary medicinal chemistry research, demonstrating remarkable versatility across multiple therapeutic areas and target classes. Research investigations have revealed that compounds containing this heterocyclic framework exhibit potent biological activities against various disease targets, including infectious diseases, cancer, and neurological disorders. The structural features inherent in pyrazolo[1,5-a]pyrazine derivatives, particularly their ability to form specific hydrogen bonding interactions and occupy defined binding pockets in protein targets, contribute to their therapeutic potential.
Patent literature has documented the development of pyrazolo[1,5-a]pyrazine compounds specifically for the treatment of infectious diseases, indicating the commercial and clinical significance of this chemical class. These patent disclosures describe comprehensive structure-activity relationship studies that have identified key structural modifications necessary for optimal biological activity. The research findings suggest that substitution patterns on the pyrazolo[1,5-a]pyrazine core significantly influence both potency and selectivity against specific biological targets.
Contemporary research efforts have focused on elucidating the mechanism of action of pyrazolo[1,5-a]pyrazine derivatives, revealing their potential as protein kinase inhibitors and enzyme modulators. Structure-activity relationship studies have demonstrated that modifications to the core heterocyclic system can dramatically alter the biological activity profile, emphasizing the importance of precise structural control in the development of these compounds. The incorporation of specific functional groups, such as those present in this compound, enables fine-tuning of pharmacological properties.
Table 2: Research Applications of Pyrazolo[1,5-a]pyrazine Derivatives
The research significance of pyrazolo[1,5-a]pyrazine derivatives extends beyond their immediate therapeutic applications to encompass their utility as synthetic intermediates and chemical tools. Advanced synthetic methodologies have been developed specifically for the preparation of these compounds, including multicomponent reactions, microwave-assisted synthesis, and palladium-catalyzed coupling reactions. These methodological advances have enhanced the accessibility of structurally diverse pyrazolo[1,5-a]pyrazine libraries, facilitating broader biological screening efforts and accelerating the identification of lead compounds.
The continued research interest in pyrazolo[1,5-a]pyrazine derivatives reflects their fundamental importance in modern drug discovery programs and their potential for addressing unmet medical needs across various therapeutic areas. Current investigations are exploring novel synthetic approaches, investigating new biological targets, and developing structure-based design strategies to optimize the pharmacological properties of these compounds. The research trajectory suggests that pyrazolo[1,5-a]pyrazine derivatives will continue to play a central role in heterocyclic chemistry and medicinal chemistry research for the foreseeable future.
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-17(24)21-15-11-20-23-10-9-22(12-16(15)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZKEAUMHSOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CN(CCN2N=C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Boc-Protected Amino Intermediate
- Starting from a suitable pyrazole derivative, tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate is prepared as an early intermediate.
- This is converted into a mesylate derivative to activate the hydroxyl group for nucleophilic substitution.
- The mesylate is then cyclized under basic conditions to form the dihydropyrazolo[1,5-a]pyrazine ring bearing the Boc-protected amino group at the 3-position.
Halogenation at the 3-Position
- The 3-position of the dihydropyrazolo[1,5-a]pyrazine ring is iodinated to provide a reactive intermediate (tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate).
- This halogenated intermediate is key for subsequent cross-coupling reactions.
Cross-Coupling to Introduce Benzyl Ester
- The iodinated intermediate undergoes a palladium-catalyzed Negishi cross-coupling with benzylzinc bromide or related organozinc reagents.
- This step introduces the benzyl ester moiety at the 3-position.
- The reaction is typically carried out in tetrahydrofuran (THF) with appropriate ligands such as CPhos to optimize yield and selectivity.
- Automated continuous flow techniques have been reported to improve reaction efficiency and reproducibility.
Final Purification and Characterization
- The crude product is purified by preparative high-performance liquid chromatography (HPLC).
- The purified compound is obtained as a white solid with high purity (>90% by qNMR and HPLC).
- Characterization includes ^1H and ^13C NMR spectroscopy, confirming the structure and stereochemistry.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Boc-protected amino intermediate synthesis | Starting pyrazole derivative, Boc anhydride, base | Formation of carbamate-protected amino intermediate | High yield, isolated as stable compound |
| Mesylation and cyclization | Methanesulfonyl chloride, base, solvent (e.g., DMF) | Activation of hydroxyl, intramolecular cyclization | Efficient conversion |
| Iodination at 3-position | Iodinating agent (e.g., N-iodosuccinimide), solvent | Selective halogenation at 3-position | Isolated as iodinated intermediate |
| Negishi cross-coupling | Pd catalyst (Pd(dba)2), ligand (CPhos), benzylzinc bromide, THF | Automated flow system enhances reproducibility | Yields between 85-97% |
| Purification | Preparative HPLC | High purity product | >90% purity |
Research Findings and Optimization
- The use of microwave-assisted synthesis has been reported to accelerate certain steps, particularly cyclization and halogenation, reducing reaction times significantly.
- Ligand screening identified CPhos as the most effective ligand for the Negishi coupling, offering superior yields compared to alternatives like XPhos.
- Continuous flow synthesis and automated liquid–liquid extraction protocols have been developed to minimize manual intervention, increase throughput, and maintain consistent product quality.
- The choice of solvent and activation conditions for the zinc column in the organozinc reagent generation is critical to maintaining high conversion rates and preventing catalyst deactivation.
- Protecting group strategies ensure the amino functionality remains intact during harsh reaction conditions and can be selectively deprotected or further functionalized post-coupling.
Summary Table of Key Intermediates and Compounds
| Compound Description | Structure/Role | Reference Step |
|---|---|---|
| tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate | Boc-protected amino alcohol intermediate | Step 1 |
| [(2S)-2-[tert-butoxycarbonyl(1H-pyrazol-5-ylmethyl)amino]propyl] methanesulfonate | Mesylate intermediate for cyclization | Step 2 |
| tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Cyclized dihydropyrazolo intermediate | Step 3 |
| tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Iodinated intermediate for cross-coupling | Step 4 |
| benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | Final product after Negishi coupling | Step 5 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is a versatile template in drug discovery. Below is a comparative analysis of structurally related compounds, highlighting substituent effects, synthetic accessibility, and applications.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
*Estimated based on analogous structures.
Key Findings:
Substituent Position and Reactivity: Bromine at position 3 (e.g., ) enhances cross-coupling reactivity compared to amino or Boc-protected groups, enabling diversification via Pd-catalyzed reactions. The Boc group in the target compound offers synthetic flexibility, as seen in Parkin E3 ligase modulator synthesis .
Biological Relevance: Lipophilic groups (e.g., trifluoromethylphenyl in ) improve blood-brain barrier penetration, critical for CNS-targeted therapeutics. Amino-substituted analogs (e.g., ) show promise as kinase inhibitors due to hydrogen-bonding capabilities.
Synthetic Challenges :
- Low yields (<10%) observed in triazolopyrazine derivatives (e.g., ) contrast with efficient routes for Boc-protected analogs (50–63% yields via hydrogenation or coupling) .
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyrazolo structure with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. Its molecular formula and weight are not explicitly detailed in the search results but can be inferred from similar compounds.
The biological activity of this compound primarily involves the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with biological receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Activity
Research has indicated that related pyrazole derivatives exhibit antimicrobial properties. For instance:
- Antimycobacterial Activity : Substituted pyrazines have demonstrated efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 6.25 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mycobacterium tuberculosis |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Varies | Various fungi |
Antifungal Activity
Some compounds in the pyrazole class have also been noted for antifungal activity against strains such as Trichophyton mentagrophytes.
Anticancer Potential
Studies on pyrazole derivatives have suggested potential anticancer properties due to their ability to interfere with tumor growth pathways. The specific activities of this compound in this context remain to be fully elucidated.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various substituted pyrazines and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their efficacy against bacterial strains .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been explored extensively. For instance, lipophilicity was found to correlate with antimicrobial activity, suggesting that optimizing this property could enhance therapeutic effects .
- In Vitro Studies : In vitro assays have been conducted on related compounds to assess their effectiveness against various pathogens. These studies provide preliminary insights into the potential applications of this compound.
Q & A
Q. What are the standard synthetic routes for preparing benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
The compound is synthesized via Suzuki-Miyaura cross-coupling using a boronic acid derivative and a brominated pyrazolo-pyrazine precursor. Key steps include:
- Reacting tert-butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate with [4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]boronic acid in a 1,4-dioxane/water solvent system with K₂CO₃ and Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst .
- Boc deprotection using 4N HCl in dioxane to remove the tert-butoxycarbonyl group, followed by neutralization and purification via recrystallization .
Q. How is purification typically achieved for this compound?
- Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is used to isolate intermediates .
- Recrystallization in DCM/hexane or MeOH/ether mixtures removes impurities, as demonstrated in post-deprotection steps (yield: 43%) .
Q. What characterization techniques confirm the compound’s structural integrity?
- 1H NMR spectroscopy resolves proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.8–7.4 ppm) .
- Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography confirms solid-state conformation (e.g., piperazine ring puckering in related analogs) .
Q. Why is the tert-butoxycarbonyl (Boc) group used, and how is it removed?
- The Boc group protects amines during synthetic steps to prevent unwanted side reactions.
- Deprotection is achieved with 4N HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane, monitored by TLC until Boc cleavage (reaction time: 2–4 hours) .
Advanced Research Questions
Q. How can reaction yields be optimized in Pd-catalyzed couplings for this compound?
- Catalyst tuning : Use Pd(dba)₂ with CPhos ligand (10 mol%) for improved electron-deficient substrate coupling .
- Solvent optimization : Degassed THF/dioxane mixtures enhance stability of Pd intermediates.
- Stoichiometric control : Maintain boronic acid:halide ratio at 1.2:1 to minimize homocoupling byproducts .
Q. How are air-sensitive intermediates (e.g., boronic acids) handled during synthesis?
- Inert atmosphere : Reactions involving boronic acids or Pd catalysts are conducted under N₂/Ar using Schlenk lines .
- Anhydrous solvents : Pre-dried 1,4-dioxane and THF reduce side reactions from moisture .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) assigns overlapping signals (e.g., diastereotopic protons in the dihydropyrazine ring) .
- HPLC purity checks : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities from incomplete Boc deprotection or oxidation .
Q. What mechanistic insights explain side reactions during Boc deprotection?
- Acid-mediated cleavage : TFA protonates the Boc group, forming a carbamic acid intermediate that decomposes to CO₂ and the free amine. Competing side reactions (e.g., ester hydrolysis) are minimized by avoiding prolonged exposure to strong acids .
- Byproduct formation : Residual Pd catalysts can catalyze Heck coupling; thorough filtration (e.g., Celite®) after coupling steps mitigates this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
